(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium
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Overview
Description
(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzoxadiazonine ring system with additional oxygen atoms, indicating potential reactivity and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxadiazonine Ring: This could involve cyclization reactions where precursors like ortho-substituted nitrobenzenes react with suitable nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the functional groups.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while reduction could produce simpler, less oxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium can be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, including potential antimicrobial or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazoles: Compounds with similar ring structures but different substituents.
Benzoxazines: Compounds with oxygen and nitrogen in the ring but lacking the dioxido groups.
Uniqueness
The presence of the dioxido groups in (5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium makes it unique compared to other similar compounds
Properties
CAS No. |
74808-62-1 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium |
InChI |
InChI=1S/C14H12N2O3/c17-15-13-7-3-1-5-11(13)9-19-10-12-6-2-4-8-14(12)16(15)18/h1-8H,9-10H2/b16-15- |
InChI Key |
OASOEAALGPCUMN-NXVVXOECSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/[N+](=[N+](\C3=CC=CC=C3CO1)/[O-])/[O-] |
Canonical SMILES |
C1C2=CC=CC=C2[N+](=[N+](C3=CC=CC=C3CO1)[O-])[O-] |
Origin of Product |
United States |
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